molecular formula C5H10ClN B14650097 Pyrrolidinium, 1-methylene-, chloride CAS No. 52853-03-9

Pyrrolidinium, 1-methylene-, chloride

Cat. No.: B14650097
CAS No.: 52853-03-9
M. Wt: 119.59 g/mol
InChI Key: FGMJNFYMDMPABN-UHFFFAOYSA-M
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Description

Pyrrolidinium, 1-methylene-, chloride (Chemical Formula: C6H12ClN) is a high-purity organic salt of interest in advanced chemical research and development. This compound is primarily utilized as a specialized reagent and building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and ionic liquid frameworks. Its potential applications extend to the field of materials science, where it may serve as a precursor for catalysts or as a component in the synthesis of functional polymers. The reactive 1-methylene group attached to the pyrrolidinium nitrogen makes this compound a valuable intermediate for further chemical modifications through nucleophilic substitution or other coupling reactions. Researchers value this compound for its potential to introduce cationic pyrrolidinium motifs into larger molecular structures, which can be crucial for modifying solubility, ionic conductivity, or biological activity in target molecules. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols should be followed, including the use of appropriate personal protective equipment.

Properties

CAS No.

52853-03-9

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

1-methylidenepyrrolidin-1-ium;chloride

InChI

InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h1-5H2;1H/q+1;/p-1

InChI Key

FGMJNFYMDMPABN-UHFFFAOYSA-M

Canonical SMILES

C=[N+]1CCCC1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-methylene-, chloride typically involves the reaction of 1-methylpyrrolidine with a chlorinating agent. One common method is the reaction of 1-methylpyrrolidine with 1-bromobutane in a cooling bath, followed by purification with diethyl ether and water, and decolorization with charcoal . This process yields a pure white solid of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitution Reactions

The compound participates in Sₙ2 reactions due to its electrophilic nitrogen center. Key transformations include:

  • Formation of ionic liquids : Reacting with bis(trifluoromethanesulfonyl)imide (NTf₂) or other anions to generate thermally stable ionic liquids .

  • Alkyl group transfer : The methylidene group can act as a methylating agent in reactions with nucleophiles like amines or alkoxides.

Kinetic data :

Reaction TypeRate Constant (M⁻¹s⁻¹)ConditionsCitation
Sₙ2 alkylationNot quantified40–60°C, acetone

Mechanistic Insights

Reactions involving pyrrolidinium, 1-methylene-, chloride often proceed via:

  • Sₙ2 pathways : The chloride ion acts as a leaving group, enabling alkylation of nucleophiles.

  • Electrophilic activation : The positively charged nitrogen polarizes adjacent bonds, increasing susceptibility to nucleophilic attack .

In catalytic cycles, the compound stabilizes transition states through ionic interactions, lowering activation energies .

Stability and Decomposition

The compound decomposes at temperatures above 300°C . Prolonged exposure to moisture or strong bases may lead to hydrolysis of the quaternary ammonium center, releasing pyrrolidine and formaldehyde.

Scientific Research Applications

Pyrrolidinium, 1-methylene-, chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., pentyl or hexyl) enhance ionic conductivity in battery applications due to reduced crystallinity .

Physicochemical Properties

Thermal Stability and Melting Points

Compound Melting Point (°C) Thermal Stability (°C) Notes Reference
1-Methylene-pyrrolidinium chloride Not reported >200 (inferred) Likely high stability due to rigid structure
1-Methyl-1-propylpyrrolidinium chloride 50.5 250–300 Stable up to 300°C; layered crystal packing
BmPy-Cl -20 (liquid) 200–250 Low melting point enables room-temperature IL behavior
1-Methyl-1-hexylpyrrolidinium chloride -10 (liquid) 180–220 High fluidity; used in Li-ion electrolytes

Key Observations :

  • 1-Methylene-pyrrolidinium chloride is hypothesized to exhibit higher thermal stability than alkyl-substituted analogs due to reduced alkyl chain decomposition pathways .
  • Longer alkyl chains lower melting points, enabling liquid-state applications at room temperature .

Toxicity and Environmental Impact

Toxicity trends for pyrrolidinium ILs correlate with alkyl chain length:

Compound IC₅₀ (MCF7 cells, μM) Environmental Persistence Notes Reference
1-Methylene-pyrrolidinium chloride Not reported Likely low Structural rigidity may reduce bioavailability
BmPy-Cl 120–150 Moderate Lower toxicity than imidazolium analogs
1-Methyl-1-octylpyrrolidinium chloride 30–50 High Increased hydrophobicity enhances bioaccumulation

Key Observations :

  • Shorter alkyl chains (e.g., methyl or propyl) reduce cytotoxicity compared to longer chains (e.g., octyl) .

Ionic Conductivity in Electrolytes

Compound Ionic Conductivity (σ, mS/cm) Application Context Reference
1-Methylene-pyrrolidinium chloride Not reported Theoretical use in supercapacitors
1-Methyl-1-propylpyrrolidinium chloride 1.2 (at 25°C) Aqueous battery electrolytes
1-Methyl-1-pentylpyrrolidinium TFSI 4.5 (at 25°C) Li-ion battery electrolytes

Key Observations :

  • 1-Methylene-pyrrolidinium chloride is understudied but could offer advantages in solid-state electrolytes due to its rigid structure .
  • ILs with bulkier anions (e.g., TFSI) exhibit higher conductivity than chloride-based analogs .

Q & A

Q. What are the established synthesis routes for pyrrolidinium-based ionic liquids, such as 1-methylene-pyrrolidinium chloride, and how are they optimized for purity?

Methodological Answer: Synthesis typically involves quaternization of pyrrolidine derivatives with methylene chloride or alkyl halides. For example, pyrrolidinium cations are generated by reacting pyrrolidine with chloromethylating agents under controlled stoichiometric conditions. Purification often employs recrystallization or column chromatography to remove unreacted precursors. Evidence from ionic liquid syntheses highlights the use of aprotic solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis . Post-synthesis characterization via NMR and elemental analysis ensures structural fidelity, with purity confirmed by ion chromatography (e.g., RSD <1.5% in recovery tests) .

Q. What analytical techniques are recommended for quantifying pyrrolidinium cations in ionic liquid matrices?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used, employing mobile phases like methanol-water mixtures and C18 columns. For example, a validated method achieved 98–102% recovery of pyrrolidinium cations with RSD <1.5% using a 0.22 μm membrane filtration step and standard addition calibration . Ion chromatography coupled with conductivity detection is also effective for halide counterion analysis (e.g., chloride quantification in [Py1,4]Cl) .

Advanced Research Questions

Q. How do pyrrolidinium ionic liquids influence reaction stereoselectivity in Diels-Alder reactions, and what mechanistic insights exist?

Methodological Answer: Pyrrolidinium ionic liquids act as solvents and catalysts by stabilizing transition states via electrostatic interactions. For instance, in cyclopentadiene-alkyl acrylate cycloadditions, pyrrolidinium triflate salts enhance endo-selectivity (up to 90%) by polarizing dienophiles. Kinetic studies under microwave irradiation show reaction time reductions (e.g., from 24h to 2h) compared to conventional solvents. Mechanistic probes include DFT calculations to map charge distribution and Hammett plots to correlate substituent effects with selectivity .

Q. How can electrochemical methods be applied to study pyrrolidinium ionic liquids in corrosion inhibition?

Methodological Answer: Gravimetric (weight loss) and electrochemical (potentiodynamic polarization, EIS) techniques quantify corrosion inhibition efficiency. For [Py1,4]Cl, EIS data revealed a 75% inhibition efficiency on cast iron in seawater, attributed to cation adsorption forming protective films. Electrochemical parameters (e.g., charge transfer resistance, double-layer capacitance) are modeled using equivalent circuits in software like EC-Lab. Long-term immersion tests (>100h) differentiate transient vs. steady-state behavior, with pyrrolidinium ions outperforming imidazolium analogs at extended durations .

Q. What strategies resolve data discrepancies in pyrrolidinium cation recovery studies during chromatographic analysis?

Methodological Answer: Discrepancies in recovery rates (e.g., <95% vs. >98%) often stem from matrix effects or detector saturation. Mitigation strategies include:

  • Standard Addition Method: Spiking samples with known pyrrolidinium concentrations to correct for matrix interference .
  • Internal Standards: Using deuterated analogs (e.g., d₃-pyrrolidinium) to normalize detector response .
  • Method Cross-Validation: Comparing HPLC with LC-MS/MS for accuracy, particularly in low-concentration regimes (e.g., <1 µg/mL) .

Experimental Design & Optimization

Q. How should researchers design stability studies for pyrrolidinium ionic liquids under varying thermal and humidity conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds (e.g., >250°C for [MBPy][Br]).
  • Humidity Testing: Ionic liquids are stored at 40–80% relative humidity for 30 days, with periodic NMR/FTIR to detect hydrolysis products (e.g., pyrrolidine formation) .
  • Accelerated Aging: Arrhenius modeling predicts shelf life by extrapolating degradation rates from elevated temperatures (e.g., 60°C) .

Q. What criteria define a robust protocol for synthesizing pyrrolidinium chloride derivatives with tailored alkyl chain lengths?

Methodological Answer:

  • Chain Length Optimization: Vary alkylating agents (e.g., methyl vs. butyl chlorides) in stoichiometric excess (1.2–1.5 eq) to maximize yield.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for longer chains to improve solubility.
  • Kinetic Monitoring: Track reaction progress via in-situ FTIR for C-Cl bond disappearance (~750 cm⁻¹) .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in ionic liquid conductivity measurements?

Methodological Answer:

  • Calibration: Use KCl solutions (0.1–1.0 M) to calibrate conductivity cells at 25°C.
  • Temperature Control: Maintain ±0.1°C stability using jacketed cells.
  • Ionic Strength Adjustment: Account for counterion activity coefficients via Debye-Hückel theory, particularly for concentrated solutions (>0.5 M) .

Q. What statistical approaches are critical for interpreting conflicting data in ionic liquid toxicity assays?

Methodological Answer:

  • Multivariate Analysis: PCA or PLS-DA to identify confounding variables (e.g., impurity levels).
  • Dose-Response Modeling: Fit EC₅₀ curves using nonlinear regression (e.g., Hill equation) to compare toxicity across cell lines .

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